molecular formula C5H9ClN2O2S B107232 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 19382-49-1

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B107232
CAS No.: 19382-49-1
M. Wt: 196.66 g/mol
InChI Key: XXSVYLLONFKJSO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Mechanism of Action

Target of Action

The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is an extracellular signal-regulated kinase (ERK) docking domain inhibitor . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

This compound inhibits ERK binding rather than ERK activity at the ATP domain . By inhibiting the docking domain of ERK, it prevents the protein from interacting with its downstream targets, thereby disrupting the signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cellular responses such as growth, differentiation, and survival .

Pharmacokinetics

Similar compounds, such as tryptamine, have been shown to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of ERK binding by this compound disrupts the MAPK/ERK signaling pathway . This can lead to a variety of cellular effects, depending on the specific context and cell type. For example, it may inhibit cell proliferation or survival, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other signaling molecules or drugs, can potentially interact with the compound and alter its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the reaction of 2-aminoethanethiol with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring. The final product is obtained by treating the thiazolidine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A parent compound with similar structural features.

    2-Aminoethanethiol: A precursor in the synthesis of the compound.

    Maleic Anhydride: Another precursor used in the synthesis.

Uniqueness

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVYLLONFKJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19382-49-1
Record name 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19382-49-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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